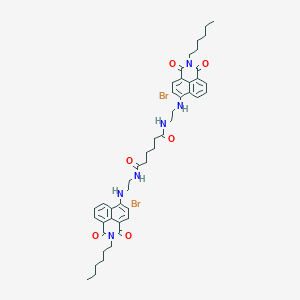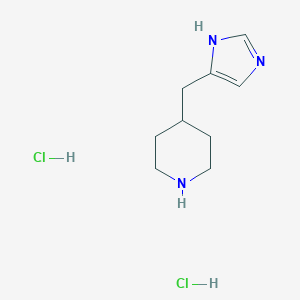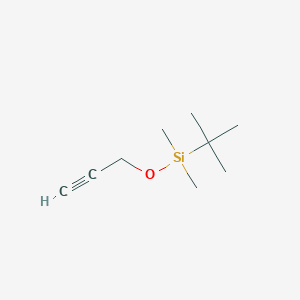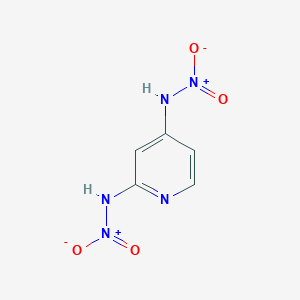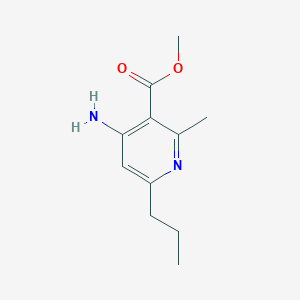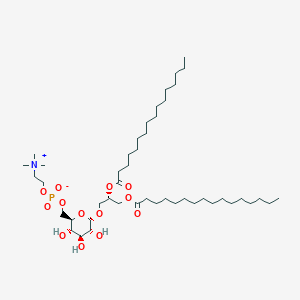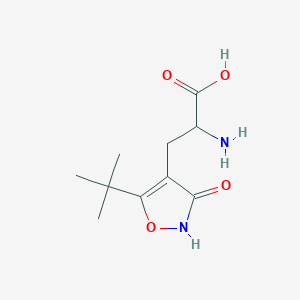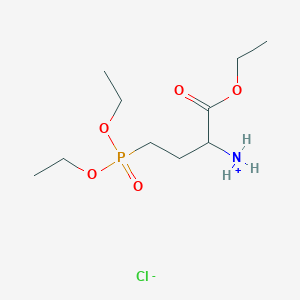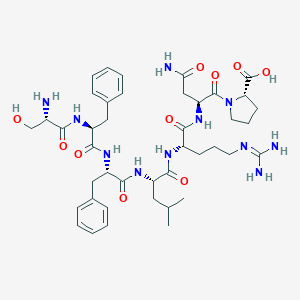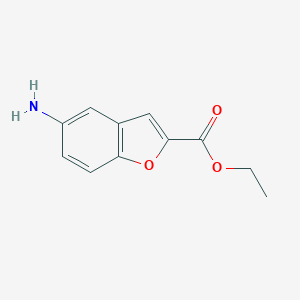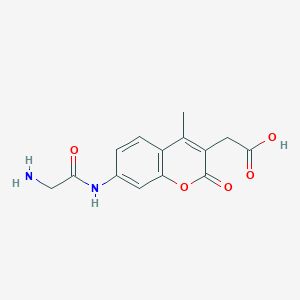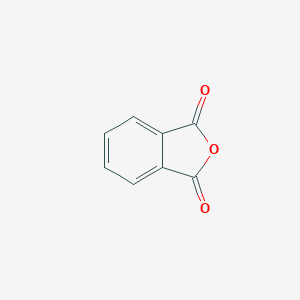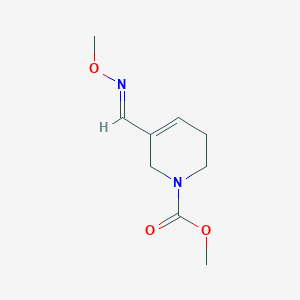
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as MDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDP is a pyridinecarboxylate derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to exhibit antifungal, antibacterial, and antiviral activities. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been studied for its potential use as an anticancer agent. In addition, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been evaluated for its potential use as a plant growth regulator.
Wirkmechanismus
The mechanism of action of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, studies have suggested that Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate may exert its biological activities through the inhibition of enzymes such as DNA gyrase and topoisomerase IV. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been reported to inhibit the activity of RNA polymerase in bacteria.
Biochemische Und Physiologische Effekte
Studies have shown that Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate exhibits various biochemical and physiological effects. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to inhibit the growth of fungi and bacteria. In addition, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to increase the yield and quality of crops.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for use in lab experiments. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. However, Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also has limitations. Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been reported to exhibit cytotoxicity in some cell lines, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One potential direction is to further investigate the mechanism of action of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Another potential direction is to evaluate the potential use of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate as a plant growth regulator in different crops. In addition, further studies are needed to evaluate the safety and efficacy of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in preclinical and clinical trials.
Synthesemethoden
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been synthesized using various methods, including the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with methyl iodide, and the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with dimethyl sulfate. The synthesis of Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been achieved through the reaction of 2-oxo-2-pyridin-3-yl-N-methylhydrazinecarboximidamide with methyl triflate.
Eigenschaften
CAS-Nummer |
145071-29-0 |
|---|---|
Produktname |
Methyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
methyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-13-9(12)11-5-3-4-8(7-11)6-10-14-2/h4,6H,3,5,7H2,1-2H3/b10-6+ |
InChI-Schlüssel |
DDKZZYDTARWAND-UXBLZVDNSA-N |
Isomerische SMILES |
COC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
COC(=O)N1CCC=C(C1)C=NOC |
Kanonische SMILES |
COC(=O)N1CCC=C(C1)C=NOC |
Synonyme |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, methyl ester, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



